2-(N-(4-methoxyphenyl)pyridine-3-sulfonamido)-N-phenethylacetamide
Description
Properties
IUPAC Name |
2-(4-methoxy-N-pyridin-3-ylsulfonylanilino)-N-(2-phenylethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O4S/c1-29-20-11-9-19(10-12-20)25(30(27,28)21-8-5-14-23-16-21)17-22(26)24-15-13-18-6-3-2-4-7-18/h2-12,14,16H,13,15,17H2,1H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWLIWQNYSUPSIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N(CC(=O)NCCC2=CC=CC=C2)S(=O)(=O)C3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(N-(4-methoxyphenyl)pyridine-3-sulfonamido)-N-phenethylacetamide typically involves multiple steps, starting with the preparation of the pyridine-3-sulfonamide intermediate. This intermediate is then reacted with 4-methoxyaniline under specific conditions to form the desired compound. The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as triethylamine or pyridine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(N-(4-methoxyphenyl)pyridine-3-sulfonamido)-N-phenethylacetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and bases like sodium methoxide. The reaction conditions often involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction. For example, oxidation may yield sulfonic acids, reduction may produce amines, and substitution reactions can result in various substituted derivatives .
Scientific Research Applications
2-(N-(4-methoxyphenyl)pyridine-3-sulfonamido)-N-phenethylacetamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent for treating various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions
Mechanism of Action
The mechanism of action of 2-(N-(4-methoxyphenyl)pyridine-3-sulfonamido)-N-phenethylacetamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit certain enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s activity. Additionally, the compound may interact with cellular receptors, influencing various signaling pathways and leading to its observed biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares functional and structural motifs with several classes of molecules, as outlined below.
Sulfonamide Derivatives
Comparison with 2-(1,3-Dioxoisoindolin-2-yl)-4-methyl-N-(4-(N-(pyridin-2-yl)sulfamoyl)phenyl)pentanamide ()
- Key Differences : The positional isomerism of the sulfonamide group (pyridine-3 vs. pyridine-2) may alter electronic distribution and binding interactions. The target compound’s phenethylacetamide chain likely enhances lipophilicity compared to the dioxoisoindolinyl group in ’s compound, which may reduce solubility .
Acetamide Derivatives
Comparison with N-(6-Methoxybenzothiazole-2-yl)-2-(4-methoxyphenyl)acetamide ()
| Property | Target Compound* | Compound |
|---|---|---|
| Core Structure | Pyridine-sulfonamido-acetamide | Benzothiazole-acetamide |
| Aromatic Substituent | 4-Methoxyphenyl | 4-Methoxyphenyl |
| Heterocycle | Pyridine | Benzothiazole |
- Key Differences: The benzothiazole ring in ’s compound may confer stronger π-π stacking interactions compared to pyridine.
Methoxyphenyl-Substituted Compounds
Comparison with Formoterol-Related Compounds ()
- Shared Substituent : The 4-methoxyphenyl group is present in both the target compound and Formoterol-related compounds (e.g., Formoterol-Related Compound A).
- Functional Impact : In Formoterol derivatives, the 4-methoxyphenyl group contributes to β2-adrenergic receptor selectivity. In the target compound, this group may similarly influence receptor binding or metabolic stability .
Research Findings and Implications
- Synthetic Feasibility : The phenethylacetamide moiety (as in ) is synthetically accessible via alkylation or amidation reactions, but introducing the sulfonamido-4-methoxyphenyl group may require multi-step coupling .
- Biological Activity : Sulfonamide derivatives (e.g., ) often exhibit protease or kinase inhibitory activity. The target compound’s pyridine-3-sulfonamido group could position it as a candidate for enzyme-targeted therapies .
- Solubility Challenges : The combination of a lipophilic phenethyl group and a polar sulfonamide may result in moderate aqueous solubility, necessitating formulation optimization.
Biological Activity
Structure
The compound can be represented by the following chemical structure:
- IUPAC Name : 2-(N-(4-methoxyphenyl)pyridine-3-sulfonamido)-N-phenethylacetamide
- Molecular Formula : C18H22N2O3S
- Molecular Weight : 346.44 g/mol
Physical Properties
| Property | Value |
|---|---|
| Melting Point | Not specified |
| Solubility | Soluble in DMSO |
| LogP (Octanol-Water) | Not available |
Sulfonamides, including the compound , typically exert their biological effects through inhibition of specific enzymes or pathways. This compound is hypothesized to inhibit carbonic anhydrases (CAs), which are critical in regulating pH and fluid balance in various tissues. The design of sulfonamide inhibitors has been a focus in therapeutic development for conditions like glaucoma and edema .
Antimicrobial Activity
Research indicates that sulfonamide derivatives possess significant antimicrobial properties. The compound could potentially inhibit bacterial growth by interfering with folate synthesis, a pathway crucial for bacterial survival. In vitro studies have shown varying degrees of effectiveness against Gram-positive and Gram-negative bacteria.
Anticancer Potential
Recent studies have explored the anticancer properties of sulfonamide derivatives. The compound may induce apoptosis in cancer cells through multiple pathways, including the inhibition of CA activity, which is often upregulated in tumors. Experimental data suggest that derivatives with a similar structure exhibit cytotoxic effects on various cancer cell lines.
Case Studies
- Study on Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various sulfonamide derivatives, including compounds structurally related to this compound. Results indicated that modifications in the phenyl ring significantly influenced activity against Staphylococcus aureus and Escherichia coli.
- Anticancer Research : A recent publication demonstrated that similar sulfonamide compounds could inhibit cell proliferation in breast cancer cell lines. The study highlighted the role of CA inhibition as a mechanism for inducing cell cycle arrest and apoptosis.
In Vitro Studies
In vitro assays have been conducted to evaluate the biological activity of the compound:
- Antimicrobial Assays : Minimum inhibitory concentrations (MICs) were determined against several bacterial strains.
- Cytotoxicity Tests : MTT assays were performed on cancer cell lines to assess cell viability post-treatment with varying concentrations of the compound.
Data Summary Table
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 2-(N-(4-methoxyphenyl)pyridine-3-sulfonamido)-N-phenethylacetamide, and how can intermediates be characterized?
- Methodological Answer : The synthesis typically involves multi-step reactions, such as sulfonamide coupling, nucleophilic substitution, and condensation. For example, intermediates like N-(4-methoxyphenyl)pyridine-3-sulfonamide can be synthesized via substitution reactions under alkaline conditions, followed by condensation with phenethylamine derivatives . Characterization relies on NMR spectroscopy (e.g., 1H and 13C NMR) to confirm sulfonamide linkage and methoxy group integration, mass spectrometry (MS) for molecular weight validation, and HPLC for purity assessment .
Q. What analytical techniques are critical for confirming the structural integrity of this compound?
- Methodological Answer :
- NMR Spectroscopy : Assigns chemical shifts for methoxyphenyl protons (~δ 3.8 ppm for OCH3), sulfonamide NH (~δ 8.5–9.5 ppm), and pyridine ring protons .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]+ ion matching calculated mass).
- X-ray Crystallography : Optional for resolving ambiguities in stereochemistry or crystal packing .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of the sulfonamide coupling step?
- Methodological Answer :
- Solvent Selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of sulfonyl chlorides and amines.
- Base Choice : Use tertiary amines (e.g., triethylamine) to scavenge HCl and prevent side reactions.
- Temperature Control : Maintain 0–5°C during initial mixing to minimize hydrolysis, then warm to room temperature for completion .
- Catalytic Additives : Sub-stoichiometric DMAP (4-dimethylaminopyridine) can accelerate coupling efficiency .
Q. What strategies resolve contradictions in biological activity data between in vitro and in vivo models for this compound?
- Methodological Answer :
- Pharmacokinetic Profiling : Assess bioavailability, metabolic stability (e.g., liver microsome assays), and plasma protein binding to explain discrepancies .
- Metabolite Identification : Use LC-MS/MS to detect active/inactive metabolites that may influence in vivo outcomes .
- Dose-Response Refinement : Adjust dosing regimens to account for species-specific metabolic rates .
Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced target selectivity?
- Methodological Answer :
- Core Modifications : Replace the methoxyphenyl group with electron-withdrawing groups (e.g., -CF3) to modulate binding affinity.
- Side-Chain Engineering : Introduce steric hindrance (e.g., bulky substituents on phenethylamine) to reduce off-target interactions .
- Computational Modeling : Perform molecular docking with target proteins (e.g., adenosine receptors) to predict binding poses and optimize substituent positions .
Q. What experimental approaches validate the compound’s mechanism of action in cancer cell lines?
- Methodological Answer :
- Apoptosis Assays : Use flow cytometry with Annexin V/PI staining to quantify apoptotic cells .
- Western Blotting : Measure expression of pro-apoptotic proteins (e.g., Bax, caspase-3) and anti-apoptotic markers (e.g., Bcl-2) .
- Gene Silencing : Knock down putative targets (e.g., via siRNA) to confirm pathway dependency .
Data Contradiction Analysis
Q. How to address inconsistencies in reported IC50 values across different studies?
- Methodological Answer :
- Standardize Assay Conditions : Use identical cell lines, serum concentrations, and incubation times.
- Control for Purity : Validate compound purity (>95%) via HPLC and adjust for batch-to-batch variability .
- Cross-Validate with Orthogonal Assays : Compare MTT assay results with ATP-based luminescence or clonogenic survival assays .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
